molecular formula C23H25N5O2 B2833073 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide CAS No. 1226448-60-7

2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide

Cat. No.: B2833073
CAS No.: 1226448-60-7
M. Wt: 403.486
InChI Key: QCXMACUELXIMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide” is a chemical compound with the molecular formula C26H31N5O2 . Its CAS number is 1226433-58-4 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Scientific Research Applications

Structure-Activity Studies

Research has demonstrated that modifications to the core structure of pyrimidine derivatives, such as 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide, can significantly impact their biological activities. For instance, in a study by Altenbach et al. (2008), systematic modifications of the pyrimidine moiety in similar compounds revealed notable changes in potency and anti-inflammatory properties in animal models, suggesting the potential of these compounds in therapeutic applications (Altenbach et al., 2008).

Anticancer and Anti-Inflammatory Properties

Another study by Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, demonstrating their efficacy as anticancer and anti-5-lipoxygenase agents. This indicates the potential of pyrimidine derivatives in treating cancer and inflammation (Rahmouni et al., 2016).

Potential in Treating Hypertension

Salimbeni et al. (1995) explored pyrimidinones as angiotensin II receptor antagonists, suggesting their application in treating hypertension. These compounds showed marked antihypertensive activity, highlighting the therapeutic potential of pyrimidine derivatives in cardiovascular diseases (Salimbeni et al., 1995).

Anti-Tumor Drug Development

Liu et al. (2011) developed 2-amino-thiazole-5-carboxylic acid phenylamide derivatives based on dasatinib's structure, a well-known anti-tumor drug. This research contributes to the understanding of pyrimidine derivatives' roles in developing new anti-tumor medications (Liu et al., 2011).

Histamine Receptor Ligands

Sadek et al. (2014) synthesized compounds containing derivatives of aminopyrimidine for their binding affinity to histamine receptors. This illustrates the potential application of pyrimidine derivatives in developing drugs targeting histamine receptors, which are crucial in various physiological and pathological processes (Sadek et al., 2014).

Antiasthma Agents

A study by Medwid et al. (1990) found that pyrimidine derivatives like triazolo[1,5-c]pyrimidines could act as mediator release inhibitors, suggesting their use as potential antiasthma agents (Medwid et al., 1990).

Cognitive Impairment Treatment

Li et al. (2016) discovered that pyrazolo[3,4-d]pyrimidinones, a class of polycyclic compounds, are potent inhibitors of phosphodiesterase 1, showing promise in treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Properties

IUPAC Name

2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-18-16-22(30-17-21(29)25-19-8-4-2-5-9-19)26-23(24-18)28-14-12-27(13-15-28)20-10-6-3-7-11-20/h2-11,16H,12-15,17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXMACUELXIMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.